molecular formula C20H21N B12656189 N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline CAS No. 2428-36-6

N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline

Cat. No.: B12656189
CAS No.: 2428-36-6
M. Wt: 275.4 g/mol
InChI Key: NHLXLHWBVMHQOM-SDXDJHTJSA-N
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Description

N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline is an aniline derivative featuring a butyl group attached to the nitrogen atom and a para-substituted indenylidene methyl moiety. The indenylidene group consists of a fused bicyclic system (benzene and cyclopentadiene), contributing to extended conjugation and steric bulk.

Properties

CAS No.

2428-36-6

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

N-butyl-4-[(Z)-inden-1-ylidenemethyl]aniline

InChI

InChI=1S/C20H21N/c1-2-3-14-21-19-12-8-16(9-13-19)15-18-11-10-17-6-4-5-7-20(17)18/h4-13,15,21H,2-3,14H2,1H3/b18-15-

InChI Key

NHLXLHWBVMHQOM-SDXDJHTJSA-N

Isomeric SMILES

CCCCNC1=CC=C(C=C1)/C=C\2/C=CC3=CC=CC=C32

Canonical SMILES

CCCCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline typically involves the reaction of 4-(1H-inden-1-ylidenemethyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The indene moiety may facilitate π-π interactions with aromatic residues in proteins, while the butyl group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-Butyl-4-(1H-inden-1-ylidenemethyl)aniline with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₂₀H₂₃N 277.41 Butyl (N), Indenylidene methyl (para) Bulky bicyclic substituent, conjugated system
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline C₁₅H₁₃FN₂ 242.28 Fluoro (para), Indolylmethyl (N) Polar F atom, heterocyclic indole
N-(1H-Indol-5-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline C₁₈H₁₇N₅ 303.36 Indolylmethyl (N), Triazolylmethyl (para) Dual heterocycles, enhanced H-bonding potential
N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine C₁₆H₁₉ClN₄O 318.80 Butyl (N), Nitroso (para), Chlorophenyl Nitroso group (electrophilic), halogenated aryl
4-tert-Butyl-N-methylaniline C₁₁H₁₇N 163.26 tert-Butyl (para), Methyl (N) Simple alkyl substituents, low steric hindrance

Key Observations:

  • Molecular Weight: The target compound (277.41 g/mol) is heavier than simpler alkylated anilines (e.g., 4-tert-Butyl-N-methylaniline, 163.26 g/mol) but lighter than nitroso- or triazole-containing analogs due to the absence of heteroatoms .

Physical and Chemical Properties

  • Melting Points: Nitrosoanilines (e.g., compound 2c in ) exhibit elevated melting points (e.g., 148–150°C) due to nitroso-group polarity and intermolecular H-bonding. In contrast, the target compound’s bulky indenylidene substituent may lower its melting point by disrupting crystal packing .
  • Electronic Effects: The indenylidene’s conjugated system could delocalize electron density, reducing the basicity of the aniline nitrogen compared to electron-withdrawing substituents (e.g., nitroso or fluoro groups) .

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